molecular formula C15H11N3OS B099976 Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- CAS No. 18599-27-4

Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-

Cat. No. B099976
CAS RN: 18599-27-4
M. Wt: 281.3 g/mol
InChI Key: RRBUGNOTHACLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that belongs to the family of pyridazine derivatives. It is commonly used in scientific research for its wide range of applications in various fields.

Mechanism Of Action

The mechanism of action of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various cellular targets. The compound has been found to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.

Biochemical And Physiological Effects

Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antimicrobial properties, which make it effective against various bacterial and fungal infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in lab experiments is its wide range of applications. The compound can be used in various fields of research, including medicinal chemistry, organic chemistry, and pharmacology. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the use of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- in scientific research. One of the main areas of focus is the development of new drugs that can be used to treat various diseases, including cancer and inflammation. Another area of focus is the synthesis of new compounds based on the structure of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-, which may exhibit even more potent pharmacological effects.
Conclusion:
Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a chemical compound that has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs and has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-3-cyanopyridine with 2-chloroacetophenone in the presence of a base. The reaction produces Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- as a white crystalline powder.

Scientific Research Applications

Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)- has a wide range of applications in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs. The compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It is also used in the field of organic chemistry for the synthesis of other compounds.

properties

CAS RN

18599-27-4

Product Name

Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

1-phenyl-2-pyrido[3,4-d]pyridazin-5-ylsulfanylethanone

InChI

InChI=1S/C15H11N3OS/c19-14(11-4-2-1-3-5-11)10-20-15-13-9-18-17-8-12(13)6-7-16-15/h1-9H,10H2

InChI Key

RRBUGNOTHACLBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CN=NC=C32

synonyms

α-[(Pyrido[3,4-d]pyridazin-5-yl)thio]acetophenone

Origin of Product

United States

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